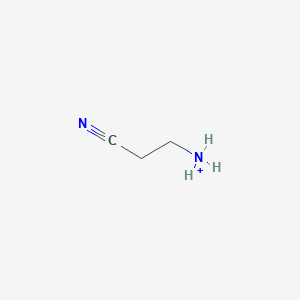

beta-Ammoniopropionitrile

Description

Historical Context of Initial Academic Investigations

The initial academic investigations into beta-ammoniopropionitrile are intrinsically linked to the study of lathyrism, a disease known since ancient times and linked to the consumption of certain legumes of the genus Lathyrus. wikipedia.orgkarger.com A specific form of this disease, osteolathyrism, is characterized by skeletal deformities and was observed in animals that ingested seeds of the sweet pea (Lathyrus odoratus). wikipedia.orgwikipedia.org It was through the investigation of this phenomenon in the mid-20th century that beta-aminopropionitrile (BAPN) was identified as the toxic agent responsible for the observed effects on connective tissues. mdpi.comwikipedia.org Early research focused on understanding how this compound induced such dramatic changes in the structural integrity of bone and other mesenchymal tissues. wikipedia.org These initial studies laid the groundwork for understanding the critical role of specific biochemical pathways in the formation and maintenance of healthy connective tissue.

Significance as a Biochemical Probe in Connective Tissue Research

The significance of this compound as a biochemical probe in connective tissue research lies in its specific mechanism of action. It is a potent and irreversible inhibitor of lysyl oxidase (LOX), a copper-dependent enzyme that is crucial for the cross-linking of collagen and elastin (B1584352), the primary structural proteins in the extracellular matrix (ECM). mdpi.com Lysyl oxidase initiates the formation of covalent cross-links by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in these proteins. mdpi.com This process is essential for the maturation and stabilization of collagen and elastin fibers, which provide tensile strength and elasticity to tissues. mdpi.com

By irreversibly inhibiting lysyl oxidase, this compound effectively blocks the formation of these critical cross-links. mdpi.com This leads to the accumulation of soluble, un-cross-linked collagen and elastin, resulting in weakened and fragile connective tissues, a state that mimics the molecular defects seen in lathyrism. mdpi.comtandfonline.com This specific inhibitory action makes this compound an invaluable experimental tool for researchers to:

Investigate the fundamental processes of collagen and elastin biosynthesis and maturation.

Elucidate the role of the extracellular matrix in tissue development, remodeling, and repair.

Model diseases characterized by defective connective tissue.

Study the contribution of the ECM to the pathology of various diseases, including fibrosis and cancer. biologists.comnih.gov

The ability to selectively disrupt a key step in matrix maturation allows for detailed studies into the consequences of impaired connective tissue integrity in a controlled manner.

Overview of Principal Research Applications

The unique properties of this compound have led to its use in a wide range of research applications, primarily centered on its ability to modulate the extracellular matrix. Its application as a lysyl oxidase inhibitor has provided significant insights into conditions where collagen deposition and remodeling are key pathological features.

One major area of research is in fibrosis , a condition characterized by the excessive accumulation of fibrous connective tissue in an organ or tissue. This compound has been studied in various experimental models of fibrosis, including in the lungs, liver, and esophagus. ebi.ac.uktaylorandfrancis.commdpi.com Research has shown that by inhibiting collagen cross-linking, it can reduce the stiffness and severity of fibrotic tissue. taylorandfrancis.commdpi.com For instance, studies on bleomycin-induced lung injury in rats demonstrated that beta-aminopropionitrile could diminish the increase in certain collagen cross-links and the accumulation of type I collagen. ebi.ac.uk

In cancer research , the focus has been on the role of the tumor microenvironment, particularly the extracellular matrix, in promoting tumor growth and metastasis. mdpi.comnih.gov Lysyl oxidase is often upregulated in tumors and contributes to the stiffening of the tumor matrix, which can enhance cancer cell invasion and migration. mdpi.comspandidos-publications.com Studies using this compound have shown that inhibiting LOX can reduce tumor formation and decrease the metastatic potential of cancer cells. mdpi.comnih.govaacrjournals.org For example, in a mouse model of breast cancer, administration of BAPN was found to reduce the frequency of metastases. nih.govplos.org

Another application is in the field of nerve injury and regeneration . Following injury to the central nervous system, a glial scar forms that can act as a barrier to axon regeneration. nih.gov The extracellular matrix is a major component of this scar. Research in animal models of spinal cord injury has suggested that treatment with this compound can lead to accelerated and more complete functional recovery, although this was not attributed to the regeneration of long axonal tracts. nih.gov

The following interactive data table summarizes key findings from research applications of this compound.

| Research Area | Experimental Model | Key Findings |

| Fibrosis | Bleomycin-induced lung injury in rats | Significantly diminished the elevated dihydroxylysinonorleucine to hydroxylysinonorleucine ratio and prevented the increase in lysyl oxidase activity and type I collagen content in the lungs. ebi.ac.uk |

| Alkali esophageal burns in rats | Demonstrated a greater ability to decrease the development of stenosis and tissue damage compared to prednisolone. nih.gov | |

| Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | Co-administration with resveratrol (B1683913) attenuated liver fibrosis development by targeting lysyl oxidase. taylorandfrancis.com | |

| Cancer | Dimethylbenzanthracene-induced rat breast tumors | Pretreatment caused an 82% decrease in tumor formation and a significant reduction in tumor volume. aacrjournals.org |

| Human breast cancer cell line (MDA-MB-231) in mice | Reduced the frequency of metastases and diminished the total tumor burden when administered before or at the same time as tumor cell injection. nih.govplos.org | |

| Hypoxic cervical cancer cells (HeLa and SiHa) | Blocked the epithelial-mesenchymal transition (EMT) and inhibited cancer cell invasion and migration in vitro. spandidos-publications.com | |

| Nerve Injury | Unilateral spinal cord transection in adult mice | Resulted in accelerated and more complete functional recovery. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

Enzymatic Inhibition of Lysyl Oxidase (LOX)

BAPN acts as a potent and irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. probiologists.comnih.govmedchemexpress.com The inhibition is mechanism-based, meaning the enzyme itself converts BAPN into a reactive species that covalently binds to it, leading to inactivation. probiologists.comnih.gov This process is time- and temperature-dependent. nih.gov The initial interaction between BAPN and the LOX enzyme is competitive with the enzyme's natural substrates, such as elastin (B1584352) or alkyl amines. nih.gov However, upon incubation, the inhibition becomes irreversible. nih.gov

BAPN is generally characterized as a pan-inhibitor of the LOX family, meaning it blocks the catalytic activity of all five LOX isoforms (LOX, LOXL1, LOXL2, LOXL3, LOXL4). probiologists.comresearchgate.netnih.gov This lack of specificity is a key feature of its biochemical profile. probiologists.comencyclopedia.pub While it is a broad inhibitor, some studies have suggested that BAPN may exhibit a particular affinity for the LOXL2 isoform. researchgate.net It is important to note that BAPN's inhibitory action is not entirely specific to the LOX family; it can also inhibit other amine oxidases, which may lead to off-target effects. probiologists.commdpi.com

| Target Enzyme Family | Specificity | Key Characteristics |

| Lysyl Oxidase (LOX) | Pan-inhibitor (inhibits all isoforms) | Irreversible, mechanism-based inhibition. probiologists.com |

| Other Amine Oxidases | Non-specific | Can cause off-target effects by generating reactive oxygen species. probiologists.com |

The inhibition of LOX by BAPN has significant downstream effects on various signaling pathways. A primary consequence of LOX activity is the production of hydrogen peroxide (H₂O₂), which acts as a signaling molecule. mdpi.com This H₂O₂ generation can trigger the phosphorylation and activation of pathways involving Src and focal adhesion kinase (FAK), which are crucial for cell migration and invasion. mdpi.complos.org By inhibiting LOX, BAPN effectively dampens these pathways. plos.org

Furthermore, research has demonstrated that BAPN-mediated LOX inhibition can modulate several growth factor signaling pathways:

Platelet-Derived Growth Factor (PDGF) Signaling : LOX activity is involved in maintaining optimal signaling through the PDGF receptor-β (PDGFR-β). nih.gov Inhibition of LOX by BAPN reduces the chemotactic response of cells to PDGF, decreases the binding affinity of the receptor, and accelerates the turnover of phosphorylated signaling components like PDGFR-β, SHP2, AKT1, and ERK1/ERK2. probiologists.comnih.govmdpi.com

Transforming Growth Factor-β (TGF-β) Signaling : BAPN has been shown to attenuate TGF-β-mediated downstream effects, including the expression of profibrotic factors. mdpi.com

Vascular Endothelial Growth Factor (VEGF) Signaling : LOX silencing or inhibition with BAPN can diminish the angiogenic effects of VEGF by inhibiting the phosphorylation of key signaling molecules such as AKT, ERK, JNK, and p38, as well as the activation of NF-κB. mdpi.com

Leptin Signaling : In the context of obesity-related cardiovascular remodeling, LOX inhibition by BAPN has been found to reduce the profibrotic effects of leptin. bohrium.com

The irreversible inhibition of LOX by BAPN occurs through a specific covalent interaction with the enzyme's active site. nih.govmdpi.com Studies using isotopically labeled BAPN have shown that the molecule binds covalently to the enzyme in parallel with the development of inactivation, without the nitrile group being eliminated. nih.govmdpi.com

The proposed mechanism involves the following steps:

BAPN initially binds to the active site, competing with natural substrates. nih.gov

The enzyme assists in the abstraction of a beta-proton from BAPN. nih.gov

This leads to the formation of a highly reactive ketenimine intermediate. nih.govmdpi.com

A nucleophile within the enzyme's active site then attacks this intermediate, forming a stable, covalent bond that permanently inactivates the enzyme. nih.govmdpi.com

Notably, the copper cofactor within the LOX active site is not significantly altered during this interaction, and BAPN is not processed into a free aldehyde product by the enzyme. nih.govmdpi.com There is also evidence suggesting the possibility of an initial enzyme-inhibitor Schiff base formation. nih.govresearchgate.net

Biochemical Pathways Modulated by LOX Inhibition

Impact on Extracellular Matrix Protein Cross-Linking

The primary and most well-studied consequence of LOX inhibition by BAPN is the disruption of the covalent cross-linking of extracellular matrix (ECM) proteins, specifically collagen and elastin. probiologists.commdpi.com This process is fundamental to the development of tensile strength and stability in connective tissues. By preventing the initial enzymatic step of oxidative deamination of lysine (B10760008) and hydroxylysine residues, BAPN effectively halts the entire cross-linking cascade. probiologists.com

BAPN administration significantly impairs the formation of stable, mature intermolecular cross-links in collagen. nih.govplos.org This leads to a measurable decrease in the ratio of mature to immature cross-links. nih.gov Research has quantified the reduction of specific cross-link types following BAPN treatment.

In vitro studies on osteoblastic cell cultures have shown that BAPN treatment dose-dependently diminishes both divalent and trivalent cross-links. plos.orgresearchgate.net

Divalent Cross-Links : The levels of Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL) decrease significantly and can become undetectable at sufficient BAPN concentrations. plos.orgresearchgate.net

Trivalent Cross-Links : The mature, fluorescent cross-link Hydroxylysylpyridinoline (HP), also known as Pyridinoline (B42742), is also significantly reduced and can be rendered undetectable by BAPN. nih.govplos.orgresearchgate.net

This disruption occurs without necessarily affecting the rate of collagen protein synthesis itself, but rather its subsequent maturation and stabilization within the ECM. plos.org

Table: Effect of BAPN on Collagen Cross-Link Formation

| Cross-Link Type | Specific Cross-Link | Effect of BAPN Treatment | Reference |

|---|---|---|---|

| Divalent (Immature) | Dihydroxylysinonorleucine (DHLNL) | Dose-dependent decrease; can become undetectable. | plos.orgresearchgate.net |

| Divalent (Immature) | Hydroxylysinonorleucine (HLNL) | Dose-dependent decrease; can become undetectable. | plos.orgresearchgate.net |

| Trivalent (Mature) | Pyridinoline (HP) | Significant dose-dependent decrease; can become undetectable. | nih.govplos.orgresearchgate.net |

Similar to its effect on collagen, BAPN disrupts the maturation of elastin by preventing the formation of its characteristic cross-links. nih.govresearchgate.net The inhibition of LOX prevents the oxidative deamination of lysine residues on tropoelastin, the soluble precursor to elastin. nih.govjst.go.jp This blockage inhibits the polymerization of tropoelastin molecules into insoluble, functional elastic fibers. nih.govjst.go.jp Consequently, there is a decrease in the accumulation of insoluble elastin and a corresponding increase in soluble tropoelastin fragments in the culture medium. nih.gov

The key cross-links responsible for the elasticity and resilience of elastin fibers are desmosine (B133005) and isodesmosine. These are formed from the condensation of four lysine residues. By inhibiting the initial LOX-catalyzed step, BAPN fundamentally prevents the formation of the aldehyde precursors necessary for the synthesis of desmosine and isodesmosine, leading to structurally compromised elastic fibers. tohoku.ac.jp

Disruption of Collagen Intermolecular Cross-Link Formation (e.g., Pyridinoline, Dihydroxylysinonorleucine, Hydroxylysinonorleucine)

Downstream Cellular and Tissue-Level Mechanistic Responses

Beta-Ammoniopropionitrile is the conjugate base of β-aminopropionitrile (BAPN), an organic compound that acts as a specific and irreversible inhibitor of lysyl oxidase (LOX) and LOX-like proteins (LOXLs). nih.govahajournals.org The primary action of inhibiting this family of enzymes triggers a cascade of downstream effects at both the cellular and tissue levels. The LOX enzyme family is fundamental to the covalent cross-linking of extracellular matrix (ECM) proteins, specifically collagen and elastin. plos.org By catalyzing the oxidative deamination of lysine residues, LOX is essential for the formation and maturation of the ECM, which provides structural integrity and tensile strength to tissues. ahajournals.orgplos.org The inhibition of this process by BAPN leads to significant alterations in tissue architecture and cellular behavior across various biological systems.

Impact on Extracellular Matrix Integrity and Connective Tissues

The most direct downstream consequence of LOX inhibition by BAPN is the disruption of collagen and elastin fiber cross-linking, a condition known as lathyrism. ebi.ac.uk This disruption compromises the biomechanical properties of connective tissues.

Bone and Cartilage: In bone-forming cells (osteoblasts), BAPN treatment directly impacts collagen maturation. While it does not appear to affect cell proliferation or the expression of key bone transcription factors like Runx2/Cbfa1, it significantly impairs the formation of mature, cross-linked collagen. researchgate.net Electrophoretic analysis reveals that BAPN inhibits the formation of collagen β-chains (two cross-linked α-chains) and γ-chains (three cross-linked α-chains). researchgate.net This leads to a disorganized collagenous matrix with impaired fiber alignment, even when the total quantity of collagen is not significantly reduced. researchgate.net At the molecular level, BAPN treatment drastically reduces the formation of both divalent and trivalent collagen cross-links. researchgate.net

| Cross-Link Type | Specific Cross-Link | Observed Effect of BAPN Treatment | Reference |

|---|---|---|---|

| Divalent | Dihydroxylysinonorleucine (DHLNL) | Levels decreased and became undetectable at higher concentrations. | researchgate.net |

| Hydroxylysinonorleucine (HLNL) | Levels decreased and became undetectable at higher concentrations. | researchgate.net | |

| Trivalent | Pyridinoline | Levels significantly decreased and became undetectable at higher concentrations. | researchgate.net |

Aortic Tissue: The aorta, rich in both collagen and elastin, is particularly susceptible to the effects of BAPN. Pharmacological inhibition of LOX in animal models induces distinct pathologies, including aortic dissections and the formation of false lumens. ahajournals.org Histological examination of affected aortic tissue reveals remodeling of the aortic wall, with cells surrounding the false lumen being predominantly positive for α-smooth muscle actin (α-SMA). ahajournals.org This indicates a cellular response involving smooth muscle cells in the pathological remodeling of the vessel wall. The loss of elastic fiber integrity is a central feature of these aortopathies. ahajournals.org

Skin and Periodontal Ligaments: In skin, BAPN administration leads to observable fragmentation and dislocation of collagen tissue, the disappearance of elastic tissue, and the vacuolization of fibroblasts. invivochem.cn Similarly, in the periodontal ligament, BAPN inhibits the maturation of young, salt-soluble collagen into mature, insoluble collagen. This reduces the tensile strength of the ligament fibers, which explains the increased tooth mobility observed in lathyrism. ebi.ac.uk

Modulation of Cellular Behavior in Cancer

The role of LOX in the tumor microenvironment has made it a subject of cancer research. The downstream effects of its inhibition by BAPN have been shown to interfere with cancer progression, particularly metastasis.

Metastatic Colonization: Research using human breast cancer cell lines has demonstrated that BAPN can diminish the metastatic colonization potential of circulating tumor cells. plos.org The inhibition of LOX activity appears to be required during the critical steps of extravasation (the exit of cancer cells from blood vessels) and/or the initial colonization of distant tissues. plos.org Studies have shown that BAPN treatment significantly reduces the frequency of metastases in both soft tissue and skeletal sites. plos.org

Invasion, Migration, and Epithelial-Mesenchymal Transition (EMT): In cervical carcinoma cell models, BAPN blocks hypoxia-induced EMT, a process where cancer cells gain migratory and invasive properties. medchemexpress.com This inhibition prevents the morphological changes associated with EMT and significantly reduces the invasion and migration capabilities of the cancer cells. medchemexpress.com The mechanism involves preventing the hypoxia-induced downregulation of the cell-cell adhesion protein E-cadherin while inhibiting the upregulation of mesenchymal markers like α-SMA and vimentin. medchemexpress.com

| Cellular Process | Key Protein Marker | Effect of Hypoxia | Effect of BAPN Treatment | Reference |

|---|---|---|---|---|

| Cell Adhesion | E-cadherin | Downregulation | Prevents downregulation | medchemexpress.com |

| Mesenchymal Transition | α-Smooth Muscle Actin (α-SMA) | Upregulation | Strongly inhibits upregulation | medchemexpress.com |

| Vimentin | Upregulation | Effectively prevents upregulation | medchemexpress.com | |

| Invasion & Migration | N/A | Increased | Significantly reduced | medchemexpress.com |

Effects on Metabolic Regulation

Emerging research suggests that the downstream effects of BAPN extend to metabolic pathways. In an in-vitro model of insulin (B600854) resistance, BAPN treatment was shown to normalize the expression of Glucose Transporter Type 4 (GLUT4) and adiponectin, an adipokine involved in regulating glucose levels. medchemexpress.com This normalization was associated with improved glucose uptake, suggesting a potential role for LOX inhibition in modulating insulin signaling pathways. medchemexpress.com

Applications in Experimental Biological Systems

Investigation of Collagen Fibrillogenesis and Maturation in Vitro

Beta-Ammoniopropionitrile is extensively used in in vitro systems to study the critical process of collagen fibrillogenesis and maturation. Its primary mechanism of action is the irreversible inhibition of lysyl oxidase, the enzyme that catalyzes the first step in forming collagen and elastin (B1584352) cross-links. uchicago.edugoogle.com By blocking this enzyme, β-APN prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen molecules. This step is crucial for the subsequent spontaneous condensation reactions that form stable intermolecular cross-links, which are responsible for the tensile strength and insolubility of collagen fibers. uchicago.edu

In cell culture systems, the addition of β-APN to the medium leads to the production of a collagen matrix that is deficient in these critical cross-links. nih.gov While collagen molecules still self-assemble into fibrils (fibrillogenesis), the resulting matrix lacks mechanical stability and is more soluble. uchicago.edutandfonline.com For instance, in studies with 3T6 fibroblasts, β-APN treatment resulted in cell layer collagen that was more easily extracted with neutral salt, indicating a lack of stable cross-linking. tandfonline.comtandfonline.com This experimental approach allows for the decoupling of collagen synthesis and secretion from its subsequent extracellular maturation, providing a powerful model to explore the functional importance of cross-linking in tissue development, homeostasis, and disease.

Utilization in Cellular Models of Connective Tissue Biology

The ability of β-APN to disrupt collagen cross-linking is harnessed in various cellular models to understand the intricate relationship between the extracellular matrix and cell behavior.

The integrity of the collagenous matrix is a key determinant of osteoblast function and bone formation. Studies using β-APN have illuminated this relationship. In one key study, osteoblastic cells (MC3T3-E1) were cultured on matrices that had been generated in the presence of β-APN, resulting in defective collagen cross-linking. nih.gov While the production of collagen itself was not affected at a 1 mM concentration of β-APN, the resulting low cross-link matrices were found to significantly influence subsequent osteoblast behavior. nih.govsemanticscholar.org

When new osteoblastic cells were seeded onto these decellularized, low cross-link matrices, they exhibited increased alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation. nih.govsemanticscholar.org This suggests that the physical and mechanical properties of the surrounding matrix, specifically the degree of collagen cross-linking, can directly modulate the differentiation pathway of osteoblasts. In animal experiments where mice were fed a β-APN-containing diet, a significant increase in the number of bone surface osteoblasts was observed four weeks after cessation of the treatment, further indicating that the altered matrix influences osteoblast activity. nih.govplos.org

| Cell Type | Experimental Condition | Key Findings | Reference |

| MC3T3-E1 Osteoblasts | Cultured on low cross-linked matrix (pre-treated with β-APN) | Increased Alkaline Phosphatase (ALP) activity. | nih.govsemanticscholar.org |

| MC3T3-E1 Osteoblasts | Cultured in the presence of β-APN | No change in proliferation or expression of Runx2 and Col1a2 genes. Inhibition of β- and γ-chain (cross-linked components) formation. | semanticscholar.orgplos.org |

| In Vivo (Mice) | 8-week β-APN diet followed by 4-week control diet | Significant increase in the number of bone surface osteoblasts. | nih.govplos.org |

The interaction between osteoclasts and the bone matrix is fundamental to bone resorption. Research using β-APN indicates that collagen cross-linking also plays a role in modulating osteoclast activity. In an in vitro model, RAW264.7 cells (a macrophage line capable of differentiating into osteoclasts) were cultured on low cross-linked collagen matrices produced with β-APN. nih.govsemanticscholar.org

The results showed a significant increase in the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are hallmarks of differentiated osteoclasts. nih.govsemanticscholar.org This finding suggests that a matrix with defective collagen cross-links may be more permissive for osteoclast differentiation and fusion. However, in an in vivo model of breast cancer metastasis to bone, β-APN treatment did not significantly alter the degree of tumor-induced bone resorption (osteolysis) by established tumors, suggesting that while it may influence differentiation, its effect on the function of mature osteoclasts in a complex pathological environment may be limited. plos.orgnih.gov

| Cell Type | Experimental Condition | Key Findings | Reference |

| RAW264.7 Osteoclasts | Cultured on low cross-linked matrix (pre-treated with β-APN) | Increased number of multinucleated TRAP-positive cells. | nih.govsemanticscholar.org |

| In Vivo (Mice) | β-APN treatment in a model of tumor-induced osteolysis | Did not appreciably alter the degree of osteolysis from established tumors. | plos.orgnih.gov |

Bone marrow-derived stromal cells (BMSCs) are multipotent progenitors that can differentiate into various lineages, including osteoblasts. The extracellular matrix environment is a critical regulator of their fate. The use of β-APN has demonstrated that collagen cross-linking is a significant factor in directing BMSC behavior.

When primary mouse BMSCs were seeded onto matrices with low cross-link density created using β-APN, several effects were observed. The cells showed increased initial adhesion, enhanced proliferation, and higher ALP activity. nih.govsemanticscholar.org This indicates that an under-cross-linked matrix not only supports BMSC growth but also promotes their commitment toward an osteogenic lineage. nih.gov These findings underscore the importance of matrix mechanics and composition in the regulation of stem cell behavior and tissue remodeling in bone. nih.govsemanticscholar.org Further studies have implicated lysyl oxidase in the progression of bone marrow fibrosis, and treatment with β-APN in a mouse model of primary myelofibrosis was shown to slow the development of the fibrotic phenotype. probiologists.com

| Cell Type | Experimental Condition | Key Findings | Reference |

| Mouse Primary BMSCs | Cultured on low cross-linked matrix (pre-treated with β-APN) | Increased initial adhesion, proliferation, and ALP activity. | nih.govsemanticscholar.org |

| In Vivo (Mouse Model of Myelofibrosis) | β-APN treatment | Slowed the development of the myelofibrotic phenotype. Reduced the number of megakaryocytes in the bone marrow. | probiologists.com |

Fibroblasts are the primary cells responsible for synthesizing and remodeling the collagenous matrix in most connective tissues. The use of β-APN in fibroblast cultures has yielded crucial insights into these processes. Studies have shown that β-APN can increase the synthesis of both collagenous and non-collagenous proteins in 3T6 fibroblasts. tandfonline.comtandfonline.com However, while protein production may increase, the functional competence of the matrix is compromised.

Influence on Bone Marrow-Derived Stromal Cell Behavior

Employment in Animal Models for Investigating Connective Tissue Defects

β-APN is widely used to induce lathyrism in animal models, providing a powerful tool for studying a range of connective tissue disorders. uchicago.edu By feeding animals a diet containing β-APN, researchers can replicate the systemic connective tissue weakness seen in the naturally occurring disease. This condition, known as osteolathyrism, is characterized by skeletal deformities, such as spinal curvature, and vascular defects like aortic aneurysms. uchicago.edunih.govscilit.com

In a rat model, β-APN treatment was shown to alter collagen cross-links and decrease trabecular bone volume, leading to a significant negative impact on the mechanical properties of vertebrae, including maximal force to failure. nih.gov This model allows for detailed investigation into the role of collagen integrity in bone quality and strength, independent of mineral content, which was not affected. nih.gov Similarly, pig models treated with β-APN have been developed to study the formation of aortic aneurysms and have also revealed characteristics of osteolathyrism. nih.govscilit.com These animal models are indispensable for understanding the pathogenesis of diseases like Marfan syndrome and Ehlers-Danlos syndrome, and for testing potential therapeutic interventions that target matrix stability. uchicago.edu

Induction of Experimental Osteolathyrism for Bone Biology Research

Osteolathyrism is a skeletal disease caused by the inhibition of collagen cross-linking, leading to significant bone deformities. wikipedia.org In a research context, BAPN is administered to animal models to induce this condition, providing a powerful system for investigating bone development and pathology. The primary mechanism involves BAPN's irreversible inhibition of lysyl oxidase, which is essential for the formation of covalent bonds that stabilize the collagen matrix in bone. nih.govmdpi.com

The disruption of this process results in a mechanically weak and unstable bone collagenous template. nih.gov Research using chick embryos has shown that BAPN administration leads to multiple, highly reproducible skeletal deformities, with the tibiotarsus being particularly affected. nih.gov Studies indicate that the resulting bending deformities are not only a consequence of the compromised mechanical integrity of the collagen but are also associated with aberrant bone remodeling, including enhanced osteoclast activity. nih.gov In murine models, oral administration of a BAPN-containing diet successfully inhibited the formation of both divalent and trivalent collagen cross-links in bone, leading to a matrix with a higher proportion of immature collagen. plos.org These models of osteolathyrism are crucial for understanding the role of collagen cross-linking in bone quality and strength and how its disruption affects bone cell activity and tissue remodeling. wikipedia.orgplos.org

| Research Model | Key Findings on Experimental Osteolathyrism |

| Chick Embryo | Administration of BAPN in ovo induces reproducible skeletal deformities, particularly bending of the tibiotarsus. nih.gov The deformities are linked to reduced mechanical integrity of the collagen template and aberrant bone remodeling. nih.gov |

| Mouse Model | Oral BAPN administration effectively reduces mature collagen cross-links (e.g., pyridinoline) in bone. plos.org The resulting matrix with defective cross-linking was found to accelerate the differentiation of osteoblasts and osteoclasts, suggesting an impact on bone remodeling. plos.org |

Generation of Experimental Angiolathyrism for Vascular Biology Studies

Angiolathyrism refers to the damage to vascular tissues, particularly the aorta, resulting from defective elastin and collagen cross-linking. BAPN is widely used to generate animal models of aortic diseases, such as aneurysms and dissections, which closely mimic aspects of human vascular pathologies. nih.govnih.gov By inhibiting lysyl oxidase, BAPN disrupts the integrity of the aortic wall, which relies on cross-linked collagen and elastin for its tensile strength and elasticity. nih.govnih.gov

Chronic administration of BAPN in young mice can induce aortic aneurysm and dissection (AAD). nih.govahajournals.org The susceptibility to BAPN-induced aortopathies has been shown to be strain-specific in mice, with C57BL/6J being a highly susceptible strain. ahajournals.org Research has demonstrated that BAPN-induced pathologies can be heterogeneous, affecting different regions of the aorta, with dissections and ruptures being more frequent in the descending thoracic aorta. ahajournals.org To enhance the development and severity of these conditions, BAPN is often used in combination with other agents, such as angiotensin II (AngII) or elastase. frontiersin.orgjove.com These combination models lead to a higher incidence and reproducibility of aortic aneurysms, including features of advanced-stage human disease like intraluminal thrombus formation and rupture. frontiersin.orgjove.com These experimental models are instrumental for investigating the pathophysiology of aortic diseases and for the preclinical assessment of potential therapeutic strategies. nih.govfrontiersin.org

| Research Model | Key Findings on Experimental Angiolathyrism |

| Mouse (BAPN alone) | Induces aortic aneurysms and dissections, particularly in young, susceptible strains like C57BL/6J. nih.govahajournals.org Pathologies are often heterogeneous and more frequent in the descending thoracic aorta. ahajournals.org |

| Mouse (BAPN + Angiotensin II) | Leads to a higher incidence of thoracic and abdominal aortic aneurysms and rupture compared to AngII alone, providing a robust model for studying ruptured aneurysms. frontiersin.org |

| Mouse (BAPN + Elastase) | Combination of topical elastase and oral BAPN produces advanced-stage abdominal aortic aneurysms that progressively expand, form thrombi, and are capable of rupture, closely mimicking human AAA progression. jove.com |

| Rat (BAPN alone) | Causes thickening of the aortic media and disorganization of elastic fibers, similar to pathological changes in human aneurysms. nih.gov The incidence of dissecting aneurysm is lower than in C57 mice. nih.gov |

Role in Pulmonary Fibrosis Research Models

In the field of respiratory research, BAPN has been utilized as a tool to investigate the mechanisms of lung fibrosis. Idiopathic pulmonary fibrosis (IPF) is a devastating disease characterized by the excessive accumulation of extracellular matrix (ECM), particularly collagen, leading to progressive lung scarring and loss of function. nih.govnih.gov Animal models are essential for studying the pathogenesis of this disease and for testing new therapies. thoracic.orgsrce.hr

The most common animal model for pulmonary fibrosis involves inducing lung injury with the chemotherapeutic agent bleomycin (B88199). srce.hrnih.gov BAPN has been employed in these experimental models to probe the importance of collagen cross-linking in the fibrotic process. taylorandfrancis.com Studies have shown that BAPN can be effective in preventing the accumulation of collagen in various experimental fibrosis models, including those induced by silica, bleomycin, radiation, and cadmium chloride. taylorandfrancis.com By inhibiting the LOX-mediated maturation of collagen, BAPN helps to elucidate the critical role that stable, cross-linked collagen fibers play in the progression and stiffening of fibrotic lung tissue. ebi.ac.uk These models provide a platform to understand how interfering with ECM remodeling can impact the development of pulmonary fibrosis. taylorandfrancis.comresearchgate.net

| Research Context | Application of this compound |

| Experimental Pulmonary Fibrosis | Used in animal models (e.g., bleomycin-induced) to inhibit the lysyl oxidase-mediated cross-linking of collagen. taylorandfrancis.com |

| Mechanism Investigation | Helps demonstrate the crucial role of collagen maturation and stabilization in the accumulation of fibrotic tissue in the lungs. taylorandfrancis.comebi.ac.uk |

| Findings | Shown to be effective in preventing collagen accumulation in lung fibrosis models induced by various agents, including bleomycin and silica. taylorandfrancis.com |

Analysis of Altered Biomechanical Properties in Tissues with Defective Cross-Linking

The mechanical integrity of connective tissues is fundamentally dependent on the extent and quality of collagen and elastin cross-linking. By inhibiting this process, BAPN provides a unique method to create tissues with defective cross-links, allowing researchers to study the resulting alterations in biomechanical properties. nih.gov

Studies on various tissues have consistently shown that BAPN treatment leads to a significant reduction in mechanical strength and stiffness. In rat models, BAPN administration resulted in aortas with an increased diameter, reduced maximum load capacity, and significantly lower stiffness. nih.gov This mechanical weakening was directly correlated with a 49% decrease in pyridinoline (B42742), a mature collagen cross-link, while total collagen and elastin concentrations remained unchanged. nih.gov Similarly, in studies of embryonic tendon development, BAPN treatment resulted in a mechanically weaker tissue construct with a decreased tensile modulus. ecmjournal.org Computational models combined with experimental data from BAPN-treated tissues have further highlighted that while the loss of elastic fibers can initiate aortic aneurysms, it is the ineffective remodeling and cross-linking of new collagen that dictates the enlargement of the lesion. nih.gov These findings underscore the utility of BAPN as a tool to isolate and analyze the critical contribution of ECM cross-linking to the biomechanical function of tissues. nih.govnih.gov

| Tissue Studied | Key Biomechanical Alterations Following BAPN Treatment |

| Aorta (Rat) | Increased diameter, reduced maximum load, and significantly reduced stiffness. nih.gov |

| Aorta (Mouse) | Computational modeling suggests BAPN-inhibited cross-linking of newly deposited collagen is a key factor in aneurysm enlargement. nih.gov |

| Tendon (Chick Embryo) | Decreased failure stress, failure strain, and tensile modulus, resulting in a mechanically weaker construct. ecmjournal.org |

| Muscle (Mouse) | While BAPN treatment was ineffective in one study on dystrophic muscle, natural variation showed that higher relative collagen cross-linking was strongly associated with increased passive stiffness. plos.org |

Contributions to Understanding Tissue Remodeling and Repair Processes

Tissue remodeling is a fundamental biological process involving the synthesis, degradation, and reorganization of the extracellular matrix (ECM). wikipedia.org This process is central to development, normal tissue maintenance, and wound healing. wikipedia.orgnih.gov this compound has been instrumental in advancing our understanding of these complex events by allowing researchers to specifically probe the role of LOX-mediated collagen cross-linking.

In the context of wound healing, fibroblasts differentiate into myofibroblasts that synthesize and remodel the ECM to close the wound. nih.gov The cross-linking of newly deposited collagen is essential for providing the necessary tensile strength to the healing tissue. By using BAPN, researchers can study the consequences of impaired cross-linking on the repair process. For instance, studies have shown that inhibiting LOX with BAPN leads to reduced collagen content and mechanically weaker scar tissue, highlighting the importance of cross-linking for effective repair. nih.govebi.ac.uk

Furthermore, BAPN has been used to investigate how the physical and biochemical properties of the ECM influence cell behavior. Research has demonstrated that a matrix with defective collagen cross-links, created using BAPN, can alter the differentiation of bone cells. plos.org Specifically, both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) differentiate more rapidly on a low-cross-linked matrix, suggesting that the state of the ECM provides crucial feedback signals that regulate cellular activity and subsequent tissue remodeling. plos.org The transforming growth factor-beta 1 (TGF-β1) pathway, a key regulator of tissue repair and fibrosis, is known to induce LOX expression. nih.gov Using BAPN in these experimental systems allows for the decoupling of collagen production from its cross-linking, providing deeper insights into the mechanisms that drive both physiological repair and pathological fibrosis. nih.govnih.gov

Biochemical Pathways and Natural Occurrence

Identification as a Naturally Occurring Plant Metabolite

Beta-Ammoniopropionitrile, in its conjugate base form beta-aminopropionitrile (BAPN), is recognized as a naturally occurring metabolite within the plant kingdom. nih.govchemicalbook.com Its most notable presence is in the seeds of various Lathyrus species, which belong to the Leguminosae family. chemicalbook.com The sweet pea, Lathyrus odoratus, is a particularly well-documented source of this compound. chemicalbook.com

In its natural state within the fresh plant material, beta-aminopropionitrile often exists as its gamma-glutamyl derivative. chemicalbook.com For it to become biologically active as a lathyrogen (a substance that can cause skeletal deformations), the free amine form is required. chemicalbook.com This suggests a metabolic conversion process within the consuming organism. While it has been hypothesized that beta-aminopropionitrile could be a degradation product of 3-cyano-alanine, this is not universally observed, as many plants convert 3-cyano-alanine to asparagine instead. chemicalbook.com

The compound's role as a plant metabolite is significant due to its potent biological activity as an inhibitor of collagen cross-linking. chemicalbook.comebi.ac.uk This property is a result of its interference with the function of specific enzymes involved in the formation of connective tissues. ebi.ac.uk

Table 1: Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Form |

|---|---|---|---|

| Lathyrus odoratus (Sweet Pea) | Leguminosae | Seeds | gamma-Glutamyl derivative |

Presence and Production in Microbial Organisms

Beyond the plant kingdom, this compound has been identified as a metabolite in several microbial organisms. nih.gov This indicates that the biochemical pathways for its synthesis are not exclusive to plants.

Escherichia coli : The well-studied bacterium Escherichia coli, specifically strain K12 (MG1655), is known to produce or contain beta-aminopropionitrile as a metabolite. nih.gov E. coli is a facultative anaerobic bacterium commonly found in the intestines of warm-blooded organisms and is a workhorse of modern biotechnology and metabolic research. wikipedia.orgnih.gov Its diverse metabolic capabilities include multiple pathways for glycolysis and the ability to adapt its metabolism to various environmental conditions. wikipedia.orgnih.gov

Euglena gracilis : This mixotrophic, unicellular eukaryote also lists beta-aminopropionitrile (reported as 3-aminopropanenitrile) as one of its metabolites. nih.gov Euglena gracilis is a versatile protist capable of both photosynthesis and heterotrophic nutrition, possessing a complex metabolism that produces a wide array of bioactive compounds, including vitamins, amino acids, and the unique polysaccharide paramylon. foodtimes.eufrontiersin.org

Table 2: Documented Presence of this compound in Microorganisms

| Microbial Organism | Type | Strain/Context |

|---|---|---|

| Escherichia coli | Bacterium | Strain K12, MG1655 |

Hypothetical or Investigated Biosynthetic Pathways in Natural Systems

The precise biosynthetic pathway for this compound in plants like Lathyrus odoratus is not fully elucidated, though it is suggested to potentially arise from other nitrile-containing compounds. One hypothesis posits that it could be a degradation product of 3-cyano-alanine. chemicalbook.com

In the microbial realm, research into the biosynthesis of structurally related compounds provides plausible models. For instance, a novel pathway for the synthesis of β-alanine (for which beta-aminopropionitrile is a synthetic precursor) has been discovered in the bacterium Acinetobacter baylyi. chemicalbook.comnih.gov This pathway does not rely on the typical aspartate decarboxylase route. Instead, it utilizes promiscuous metabolic enzymes to form β-alanine from 1,3-diaminopropane (B46017) (DAP), with 3-aminopropanal (B1211446) as a key intermediate. nih.gov Given that beta-aminopropionitrile is essentially β-alanine with a nitrile group instead of a carboxyl group, it is conceivable that a similar pathway involving the amination and modification of a three-carbon backbone could lead to its formation.

The proposed pathway in A. baylyi is as follows:

Starting Material : 1,3-diaminopropane (DAP), a common polyamine in Acinetobacter. nih.gov

Step 1 : 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc) are involved in the initial steps. nih.gov

Step 2 : DAP is oxidized to form the intermediate 3-aminopropanal (3AP). nih.gov

Step 3 : An aldehyde dehydrogenase (ALD) oxidizes 3AP to β-alanine. nih.gov

While this pathway produces β-alanine, its discovery highlights the potential for alternative, non-canonical routes for the synthesis of small amino compounds in bacteria, which could extend to the biosynthesis of this compound.

Metabolic Transformations in Experimental Biological Contexts

The primary metabolic transformation involving this compound is related to its activation from its naturally occurring form and its subsequent interaction with metabolic enzymes.

In plants, it is often stored as the inactive gamma-glutamyl derivative. chemicalbook.com The metabolic transformation required for its activation is the hydrolysis of the glutamyl group, releasing the free amine, beta-aminopropionitrile. chemicalbook.com This free form is the molecule responsible for inhibiting the enzyme lysyl oxidase. ebi.ac.uk

Lysyl oxidase is a crucial copper-dependent enzyme in the metabolic pathway of connective tissue formation. It catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352). This process is the first step in forming the covalent cross-links that give these structural proteins their strength and stability. By inhibiting this enzyme, this compound disrupts this essential metabolic process, leading to a condition known as lathyrism, characterized by defects in connective tissues. ebi.ac.uk

Structure Activity Relationship Studies and Analogues

Chemical Modifications of Beta-Ammoniopropionitrile for Research Probes

While this compound itself is not typically modified into a fluorescent or tagged probe, its established role as a potent LOX inhibitor makes it an indispensable tool for validating the mechanism of action of newly developed research probes. biorxiv.org In chemoproteomics and cell biology, research probes are designed to bind to specific targets, such as the aldehyde groups on collagen precursors, to allow for visualization and analysis.

A key example involves the use of fluorescent probes designed to detect the allysine (B42369) aldehyde groups that are the product of LOX activity and serve as precursors for collagen cross-linking. biorxiv.org To confirm that such a probe is indeed binding to the LOX-generated aldehydes, a control experiment using BAPN is performed. In these experiments, cells or tissues are treated with BAPN, which inhibits LOX and prevents the formation of the allysine aldehydes. plos.orgbiorxiv.org Subsequent application of the fluorescent probe results in a significantly suppressed signal, confirming that the probe's target is a direct product of the LOX enzymatic pathway. biorxiv.org This use of BAPN as a chemical control is fundamental to the development and validation of probes targeting collagen maturation and fibrotic processes.

Analysis of Structure-Activity Relationships in LOX Inhibition

The inhibitory activity of this compound is highly dependent on its chemical structure, particularly the primary amine and nitrile functional groups. Structure-activity relationship (SAR) studies, which involve systematically altering the molecule's structure and measuring the effect on LOX inhibition, have provided clear insights into the chemical requirements for activity.

A foundational study on a series of aminopropionitriles demonstrated that the primary amino group is a critical requirement for potent, irreversible inhibition of lysyl oxidase. tandfonline.com Modifications to this group significantly alter the compound's inhibitory profile:

Primary Amine (this compound): Exhibits the most potent, irreversible inhibition of the series. tandfonline.com

Secondary Amines (e.g., 3,3'-iminodipropionitrile, monomethyl-aminopropionitrile): Show reversible inhibition of lysyl oxidase, indicating a weaker and non-permanent interaction with the enzyme. tandfonline.com

Tertiary Amine (e.g., 3,3'-dimethylaminopropionitrile): Displays no inhibition of enzyme activity. tandfonline.com

Absence of Amine Group (e.g., Propionitrile): Lacks inhibitory activity, confirming the essential role of the nitrogen-containing functional group. tandfonline.com

These findings suggest that the primary amine is crucial for the mechanism-based inactivation of the LOX enzyme.

| Compound Name | Structure | Amine Type | LOX Inhibition Type |

| This compound (BAPN) | H₂N-CH₂-CH₂-C≡N | Primary | Irreversible |

| 3,3'-Iminodipropionitrile (IDPN) | HN-(CH₂-CH₂-C≡N)₂ | Secondary | Reversible |

| Monomethyl-aminopropionitrile (MMAPN) | CH₃-NH-CH₂-CH₂-C≡N | Secondary | Reversible |

| 3,3'-Dimethylaminopropionitrile (DMAPN) | (CH₃)₂N-CH₂-CH₂-C≡N | Tertiary | None |

| Propionitrile | CH₃-CH₂-C≡N | None | None |

Data sourced from a study on primary and substituted aminopropionitriles. tandfonline.com

Further research has led to the development of novel inhibitors, allowing for comparative analysis of potency against LOX family enzymes. While BAPN is a pan-LOX inhibitor, newer compounds have been developed with varying degrees of potency and selectivity. google.comnih.gov For example, haloallylamine-based molecules have been explored as alternatives.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀ / pIC₅₀) | Notes |

| This compound (BAPN) | LOXL2 | pIC₅₀ = 6.4 ± 0.1 | Potent, irreversible, non-specific LOX inhibitor. mdpi.com |

| This compound (BAPN) | LOXL3 | IC₅₀ = 0.31 µM | Measured against recombinant human LOXL3. medchemexpress.com |

| PXS-S1A | LOXL2 | pIC₅₀ = 6.8 ± 0.2 | A first-generation haloallylamine-based LOX inhibitor with similar activity to BAPN. mdpi.com |

| CCT365623 | LOX / LOXL2 | - | An orally bioavailable aminomethylenethiophene (AMT)-based inhibitor. google.com |

| PXS-4787 | LOXL4 | IC₅₀ = 0.2 µM | A mechanism-based inhibitor with varying potency across the LOX family. nih.gov |

IC₅₀ (half-maximal inhibitory concentration) and pIC₅₀ (-log(IC₅₀)) values indicate the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ or higher pIC₅₀ value corresponds to greater potency.

Development and Characterization of Novel this compound Derivatives and Analogues for Academic Study

The development of novel derivatives and analogues of BAPN is driven by the need for more potent and selective inhibitors to probe the specific functions of different LOX family enzymes in academic research. mdpi.comacs.org BAPN's utility is sometimes limited by its lack of specificity across the LOX family. mdpi.comgoogle.com

Synthetic chemistry efforts have focused on several strategies to create novel analogues:

Scaffold Modification: Replacing the simple ethylamine (B1201723) backbone of BAPN with more complex molecular scaffolds. A prominent example is the development of inhibitors based on an aminomethylenethiophene (AMT) core. acs.orgnih.gov These were discovered through high-throughput screening and optimized via SAR studies to yield potent inhibitors. acs.org

Linker Modification: Investigating the impact of the chemical linker between different parts of the inhibitor molecule. In one study of AMT inhibitors, a strong correlation was found between the electron-withdrawing capacity of a sulfonyl linker and the potency of LOX inhibition. acs.org Another research effort explored replacing a sulfonyl linker with an oxygen linker or modifying fluoroallylamine configurations to balance potency and reduce off-target activity. nih.gov

Side Chain Optimization: Attaching different chemical groups to the core scaffold to improve interaction with the enzyme's active site. The attachment of a sulfonylphenyl side chain to the AMT scaffold, for instance, was found to produce inhibitors with sub-micromolar IC₅₀ values. nih.gov

The characterization of these newly synthesized compounds is a critical step to confirm their structure and purity. This is a multi-step process employing a range of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the precise arrangement of atoms within the molecule, confirming that the intended structure has been successfully synthesized. mdpi.comnih.gov

Mass Spectrometry (MS): This technique verifies the molecular weight of the new compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comrsc.org

Through these cycles of design, synthesis, and characterization, researchers develop novel chemical tools that build upon the foundational structure of this compound to enable more sophisticated studies of the lysyl oxidase family of enzymes.

Analytical Methodologies in Beta Ammoniopropionitrile Research

Chromatographic Techniques for Analyzing Collagen and Elastin (B1584352) Cross-Links (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of collagen and elastin cross-links, providing direct evidence of BAPN's inhibitory effects on lysyl oxidase. nih.govplos.org This method allows for the separation and quantification of the various di-, tri-, and tetravalent cross-links that give connective tissues their structural integrity. nih.gov

The analytical process typically begins with the hydrolysis of tissue samples to break down proteins into their constituent amino acids and cross-link components. researchgate.net The resulting hydrolysates are then subjected to HPLC analysis. researchgate.net Researchers often use reversed-phase columns for separation, coupled with sensitive detection methods. nih.govresearchgate.net

In studies investigating the effects of BAPN, HPLC analysis has consistently demonstrated a dose-dependent decrease in major collagen cross-links. For instance, in bone cell cultures treated with BAPN, the levels of divalent cross-links like dehydrodihydroxylysinonorleucine (DHLNL) and dehydrohydroxylysinonorleucine (HLNL), as well as trivalent pyridinoline (B42742) cross-links, were significantly reduced or became undetectable. nih.govplos.org This demonstrates BAPN's efficacy in inhibiting the lysyl oxidase-initiated cross-linking cascade. nih.govplos.org

The table below summarizes typical findings from HPLC analysis of collagen cross-links in bone tissue from mice fed a BAPN-containing diet, illustrating the dose-dependent inhibitory effect.

| Collagen Cross-Link | Control Group (mol/mol of collagen) | BAPN-Treated Group (mol/mol of collagen) | Percentage Decrease |

|---|---|---|---|

| DHLNL | 0.25 | 0.10 | 60% |

| HLNL | 0.40 | 0.15 | 62.5% |

| Pyridinoline | 0.12 | 0.03 | 75% |

| Deoxypyridinoline | 0.05 | 0.01 | 80% |

Data is representative of findings reported in studies such as nih.govplos.org. Values are illustrative.

Spectroscopic Methods for Characterizing Molecular Interactions in Vitro

Spectroscopic techniques are invaluable for probing the molecular-level changes induced by BAPN. Fourier Transform Infrared Spectroscopy (FTIR) is one such method used to investigate alterations in the secondary structure of collagen. nih.govplos.org By analyzing the amide I region of the infrared spectrum, researchers can assess the ratio of mature to immature collagen cross-links. nih.govplos.org

In vitro studies using osteoblasts have shown that BAPN treatment leads to a significant decrease in the ratio of mature to immature cross-links. plos.org This is specifically observed as a reduction in the peak area corresponding to mature hydroxylysylpyridinoline (HP) cross-links, while the peak for immature cross-links remains relatively unchanged. nih.gov These findings from FTIR analysis corroborate the results from chromatographic techniques, providing a more detailed picture of how BAPN disrupts collagen maturation. nih.govplos.org

Other spectroscopic methods, though less commonly cited in the direct context of BAPN, can be applied. For example, fluorescence spectroscopy could be used to study the binding interaction between BAPN and the copper cofactor within the active site of lysyl oxidase. Circular dichroism (CD) spectroscopy could also be employed to detect conformational changes in the lysyl oxidase enzyme upon binding of the inhibitor.

Biochemical Assays for Lysyl Oxidase Activity Measurement in Experimental Systems

A variety of biochemical assays are used to directly measure the enzymatic activity of lysyl oxidase and quantify the inhibitory potency of compounds like BAPN. These assays are crucial for screening potential inhibitors and understanding their mechanism of action. nih.gov

A common method is the fluorometric assay, which measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed deamination of a substrate. nih.gov In this assay, a substrate like putrescine or a synthetic lysine-containing polymer is used. nih.govbiorxiv.org The H₂O₂ generated reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, which can be easily quantified. biorxiv.org BAPN is often used as a positive control for inhibition in these assays, demonstrating a significant reduction in fluorescence that corresponds to decreased LOX activity. biorxiv.org

Another established method involves the use of a radiolabeled substrate, such as [³H]-lysine-labeled collagen or elastin. oup.com LOX activity is determined by measuring the amount of tritiated water (³H₂O) released during the oxidative deamination reaction. oup.com This tritium-release assay is highly sensitive and specific for lysyl oxidase activity.

The table below shows representative data from a fluorometric lysyl oxidase activity assay, demonstrating the inhibitory effect of BAPN.

| Condition | Relative Fluorescence Units (RFU) | Lysyl Oxidase Activity (% of Control) |

|---|---|---|

| Positive Control (LOX + Substrate) | 8500 | 100% |

| BAPN-Treated (LOX + Substrate + BAPN) | 1200 | 14% |

| Negative Control (Substrate only) | 300 | 3.5% |

Data is representative of findings reported in studies such as biorxiv.org. Values are illustrative.

Methodologies for the Detection and Quantification of Beta-Ammoniopropionitrile in Research Samples

Accurate detection and quantification of BAPN and its metabolites in biological matrices such as urine, plasma, and tissue homogenates are essential for pharmacokinetic and metabolic studies. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity. nih.govresearchgate.net

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation and the mass spectrometric detection. For separation, a reversed-phase column (like a C8 or C18) is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an acid like formic acid to ensure proper ionization. nih.govmdpi.com

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. In this mode, a specific precursor ion for BAPN is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other components in the complex biological matrix. plos.org

While specific protocols for BAPN are not as widely published as for other compounds, the general methodology for analyzing small, polar molecules like beta-agonists in biological samples can be adapted. nih.govmdpi.com This would involve sample preparation steps like protein precipitation or solid-phase extraction (SPE) to clean up the sample before injection into the LC-MS/MS system. nih.gov The validation of such a method would include assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Theoretical and Computational Chemical Biology Approaches

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

Beta-Ammoniopropionitrile is recognized as a potent, irreversible inhibitor of lysyl oxidase (LOX). nih.govmdpi.com Understanding the precise mechanism of this inhibition at the atomic level is a key area of research facilitated by computational tools. The development of three-dimensional (3D) models of human lysyl oxidase has been a critical first step, as the crystal structure of LOX has remained elusive. acs.org These models are often built using homology modeling, with the X-ray structure of a related protein, such as human lysyl oxidase-like 2 (LOXL2), serving as a template. acs.org The resulting LOX model includes key features like the copper-binding site and the lysine (B10760008) tyrosylquinone (LTQ) cofactor, which are essential for the enzyme's catalytic activity. acs.orgdiva-portal.org

Once a reliable 3D model is established, molecular docking simulations can be performed. These simulations predict the preferred orientation of an inhibitor, like BAPN, when it binds to the enzyme's active site. medchemexpress.com For BAPN, these studies focus on its interaction with the LTQ cofactor. acs.org The primary amine group of the inhibitor is thought to be crucial for forming a stable Schiff base with the LTQ cofactor, which is a key step in the irreversible inhibition of the enzyme. acs.org

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the inhibitor-enzyme complex over time. nih.gov For instance, a 1-microsecond MD simulation has been used to confirm the stability of a human LOX model. acs.org These simulations can reveal dynamic changes in the enzyme's structure upon inhibitor binding, such as fluctuations in the loops surrounding the catalytic groove. acs.org This information is invaluable for understanding how BAPN occupies the active site and blocks the access of natural substrates like collagen and elastin (B1584352). acs.org

| Computational Technique | Application to BAPN-LOX Complex | Key Findings/Insights |

| Homology Modeling | Generation of a 3D structure for human lysyl oxidase (LOX), often using LOXL2 as a template. acs.org | Provides a structural framework to study inhibitor interactions in the absence of an experimental crystal structure. acs.orgacs.org |

| Molecular Docking | Prediction of the binding pose of BAPN within the LOX active site. medchemexpress.com | Suggests interaction with the essential lysine tyrosylquinone (LTQ) cofactor. acs.orgacs.org |

| Molecular Dynamics (MD) Simulation | Assessment of the stability and dynamics of the BAPN-bound LOX enzyme over time (e.g., 1 μs). acs.org | Confirms the stability of the modeled enzyme-inhibitor complex and reveals dynamic fluctuations at the catalytic site. nih.govacs.org |

Computational Modeling of Connective Tissue Biomechanics with Altered Cross-Linking

The inhibition of lysyl oxidase by BAPN prevents the formation of covalent cross-links between collagen and elastin molecules, a condition known as lathyrism. nih.govd-nb.infowikipedia.org This disruption of the extracellular matrix (ECM) architecture leads to significant changes in the biomechanical properties of connective tissues. nih.gov Computational modeling is a powerful tool for understanding and predicting these changes.

Models of connective tissue biomechanics often operate at multiple scales (multiscale modeling), from the nanoscale properties of individual collagen fibrils to the macroscale behavior of whole tissues like bone or aorta. researchgate.net At the nanoscale, BAPN treatment has been shown to alter the morphology of collagen fibrils. In vitro studies using atomic force microscopy (AFM) have revealed that collagen produced in the presence of BAPN has a significantly larger D-spacing periodicity. researchgate.netplos.org This indicates a change in the fundamental packing of collagen molecules. plos.org

These nanoscale changes translate to altered macroscale mechanics. In animal models of lathyrism, BAPN treatment significantly reduces the fracture toughness and strength of cortical bone. nih.govumich.edu Computational models can integrate these experimental data to simulate the mechanical response of tissues with deficient cross-linking. For example, finite element modeling can be used to predict stress and strain distributions in bones or blood vessels under physiological loads, revealing how the compromised matrix due to BAPN increases fracture risk or contributes to aortic aneurysm formation. nih.govelsevier.com These models can vary parameters such as cross-link density to simulate the dose-dependent effects of BAPN observed experimentally. nih.govumich.edu

| Tissue Type | Effect of BAPN (Altered Cross-Linking) | Biomechanical Consequence | Modeling Application |

| Bone | Reduced pyridinoline (B42742) cross-link content. nih.gov | Decreased fracture toughness and strength. nih.govumich.edu | Finite element models can predict fracture risk based on altered material properties. |

| Aorta | Impaired elastin and collagen cross-linking. ahajournals.org | Reduced ultimate tensile strength (UTS) and tangent modulus, leading to aortic dilation. nih.gov | Models can simulate vessel wall stress and predict aneurysm development. nih.gov |

| Tendon | Disrupted collagen fibrillogenesis. nih.gov | Leads to irregularly shaped collagen fibrils and stops early mechanical development. nih.gov | Multiscale models can link fibril-level changes to overall tendon mechanics. researchgate.net |

| Collagen (in vitro) | Increased D-spacing periodicity of fibrils. plos.org | Altered molecular packing and fibril morphology. researchgate.netplos.org | Molecular models can simulate collagen self-assembly under inhibitory conditions. |

In Silico Screening and Design of Potential Lysyl Oxidase Inhibitors

While BAPN is a potent inhibitor of LOX, its utility is limited. nih.gov This has driven a search for new, more specific, and less toxic LOX inhibitors, a process greatly accelerated by in silico (computational) methods. acs.org These techniques allow for the rapid screening of vast virtual libraries of chemical compounds to identify promising candidates before undertaking expensive and time-consuming laboratory synthesis and testing. diva-portal.org

The process often begins with the 3D structure of the target enzyme, LOX or its homolog LOXL2. diva-portal.orgnih.gov A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features required for a molecule to bind to the active site. This model can be based on known inhibitors like BAPN or on the structure of the active site itself. diva-portal.org

Virtual screening then involves docking thousands or even millions of compounds from digital libraries against the enzyme's binding pocket. nih.gov The compounds are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol). nih.govfbtjournal.com For example, in one study screening for LOXL2 inhibitors, two lead molecules were identified with binding energies of -6.2 kcal/mol and -8.9 kcal/mol. nih.gov Another study identified a phytochemical, Azadirachtin, as a potential LOX inhibitor with a strong docking score of -12.6 kcal/mol. fbtjournal.com These top-scoring "hits" are then subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, to predict their drug-likeness before being prioritized for experimental validation. nih.gov

| Computational Method | Purpose in LOX Inhibitor Design | Example from Research |

| High-Throughput Virtual Screening | Rapidly screen large compound libraries for potential binding to the LOX active site. diva-portal.org | A screen of 267,000 compounds yielded an initial hit for a new inhibitor series. acs.org |

| Molecular Docking | Predict the binding energy and orientation of potential inhibitors. | A study identified Azadirachtin with a docking score of -12.6 kcal/mol against LOX. fbtjournal.com |

| Pharmacophore Modeling | Define the key chemical features necessary for a molecule to inhibit LOX. diva-portal.org | Used to guide the search for novel compounds with improved properties over existing inhibitors. diva-portal.org |

| ADMET Prediction | Computationally estimate the pharmacokinetic and toxicological properties of lead compounds. nih.gov | Performed on top-scoring hits to filter for candidates with favorable drug-like properties. nih.gov |

Systems Biology Analysis of Collagen Metabolism Pathways in the Presence of Inhibitors

The effects of inhibiting lysyl oxidase with BAPN extend beyond the simple failure to form cross-links. A systems biology approach attempts to understand the broader network-level consequences on collagen metabolism. This involves analyzing changes in gene expression, protein levels, and metabolic pathways in response to the inhibitor.

Studies have shown that BAPN treatment can alter the expression of numerous genes and proteins involved in the extracellular matrix. For example, in a mouse model of thoracic aortopathy induced by BAPN, RNA sequencing revealed that the inhibitor altered molecules related to focal adhesion and the cell cycle. ahajournals.org Interestingly, while BAPN inhibits LOX activity, it can lead to an upregulation of LOX mRNA, suggesting a feedback mechanism in the cell. ahajournals.org

In other contexts, such as diet-induced obesity, BAPN has been shown to prevent increases in cardiac and aortic levels of collagen I, transforming growth factor-β (TGF-β), and connective tissue growth factor (CTGF). bohrium.com This indicates that LOX activity is integrated with major profibrotic signaling pathways. Computational analysis of these pathways, using tools like KEGG pathway enrichment analysis, can help identify the key nodes and interactions that are perturbed by LOX inhibition. ahajournals.org Furthermore, in vitro studies have investigated whether BAPN treatment induces a compensatory upregulation of genes encoding LOX or type I collagen; however, at certain concentrations, no significant change in the expression of these specific genes was found, suggesting the cellular response is complex and context-dependent. plos.org This highlights the need for systems-level analysis to map the full spectrum of effects of inhibitors like BAPN on collagen metabolism. fortunejournals.com

| Pathway/Component | Effect of BAPN/LOX Inhibition | Observed In |

| LOX mRNA Expression | Upregulated (potential feedback loop). ahajournals.org | Mouse aorta. ahajournals.org |

| Collagen I Protein Levels | Increased levels are prevented by BAPN. bohrium.com | Rat heart and aorta in diet-induced obesity. bohrium.com |

| TGF-β Protein Levels | Increased levels are prevented by BAPN. bohrium.com | Rat heart and aorta in diet-induced obesity. bohrium.com |

| Focal Adhesion Pathways | Gene expression is significantly altered. ahajournals.org | Mouse aorta. ahajournals.org |

| Type I Collagen Gene Expression | No significant change observed in some in vitro models. plos.org | Cultured osteoblasts. plos.org |

Q & A

Q. What are the key experimental considerations for synthesizing β-ammoniopropionitrile with high purity?

Methodological guidance:

- Use column chromatography or recrystallization to purify the compound, as residual impurities (e.g., unreacted nitriles) can interfere with downstream applications.

- Characterize purity via NMR (e.g., absence of extraneous peaks in H and C spectra) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

- Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility. For example, anhydrous conditions are critical to prevent hydrolysis of intermediates .

Q. How can researchers validate the stability of β-ammoniopropionitrile under varying storage conditions?

Methodological guidance:

- Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40°C) and humidity (75% RH) over 4–8 weeks.

- Monitor degradation via HPLC-UV or GC-MS, quantifying breakdown products like ammonia or acrylonitrile derivatives.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard lab conditions .

Q. What spectroscopic techniques are most effective for characterizing β-ammoniopropionitrile’s molecular structure?

Methodological guidance:

- IR spectroscopy : Identify nitrile (C≡N) stretches near 2240 cm and ammonium (NH) vibrations at 3200–2800 cm.

- NMR : Use H NMR to confirm proton environments (e.g., CH groups adjacent to NH) and C NMR to resolve carbon shifts for nitrile and ammonium moieties.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 88.1) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of β-ammoniopropionitrile (e.g., enthalpy of formation) be resolved?

Methodological guidance:

- Perform calorimetry (e.g., DSC or bomb calorimetry) under standardized conditions (e.g., inert atmosphere) to minimize experimental variability.

- Compare results with computational models (e.g., DFT calculations using B3LYP/6-31G* basis sets) to identify systematic errors in prior studies .

- Conduct meta-analyses of literature data, highlighting discrepancies in measurement techniques (e.g., solution vs. solid-state calorimetry) .

Q. What strategies optimize β-ammoniopropionitrile’s reactivity in nucleophilic addition reactions for polymer synthesis?

Methodological guidance:

- Modify reaction media: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acidic conditions protonate the nitrile group, reducing unwanted side reactions.

- Employ catalysts like crown ethers to stabilize transition states or phase-transfer agents to improve interfacial reactivity.

- Monitor reaction progress in situ using Raman spectroscopy to track nitrile consumption rates .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence β-ammoniopropionitrile’s crystallographic behavior?

Methodological guidance:

- Perform single-crystal X-ray diffraction to resolve H-bonding networks (e.g., NH···N≡C interactions).

- Compare with computational crystal packing predictions (e.g., Mercury CSD software) to validate lattice energy calculations.

- Analyze thermal ellipsoids to assess dynamic disorder in the ammonium group .

Q. What experimental designs mitigate cytotoxicity risks when handling β-ammoniopropionitrile in biological studies?

Methodological guidance:

- Use in vitro assays (e.g., MTT or LDH release) to establish IC values in cell lines (e.g., HEK293 or HepG2).

- Implement containment protocols (e.g., fume hoods, PPE) and substitute less toxic analogs (e.g., methyl-β-ammoniopropionitrile) where feasible.

- Reference OECD guidelines for acute toxicity testing (e.g., LD determination in rodent models) .

Data Analysis and Reproducibility